Physicochemical Differentiation: Lipophilicity (LogP) of 4-Butoxy-2-methylphenylboronic Acid vs. 4-Methoxyphenylboronic Acid
The introduction of the longer n-butoxy chain significantly increases the compound's lipophilicity compared to its methoxy analog. The target compound, 4-Butoxy-2-methylphenylboronic acid, exhibits a predicted LogP of 3.06, in contrast to 4-Methoxyphenylboronic acid, which has a predicted LogP of approximately 1.0-1.3 [1]. This increase in LogP by over 1.7 units quantifies the substantial difference in hydrophobicity imparted by the butoxy group. This differentiation is crucial for modifying the physicochemical properties of the coupled product, such as membrane permeability [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.06 (Predicted) |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid; LogP ≈ 1.0-1.3 (Predicted) |
| Quantified Difference | Δ LogP ≈ +1.7 to +2.0 units |
| Conditions | Predicted values from computational models, as reported in chemical databases |
Why This Matters
This large difference in LogP quantifiably demonstrates that the target compound will produce final products with markedly different pharmacokinetic and distribution profiles compared to its methoxy analog, justifying its selection for specific SAR explorations.
- [1] Chembase. 4-Butoxy-2-methylphenylboronic acid Property Data: LogP = 3.0617. View Source
